molecular formula C27H21BrN2O6 B11680323 4-[(2-bromo-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

4-[(2-bromo-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No.: B11680323
M. Wt: 549.4 g/mol
InChI Key: GAKNSHXKUDPMAL-FYJGNVAPSA-N
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Description

4-[(2-bromo-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid is a complex organic compound with a unique structure that includes a brominated benzoic acid moiety and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-bromo-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid typically involves multiple steps, including the bromination of benzoic acid derivatives and the formation of the pyrimidine ring. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-[(2-bromo-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 4-[(2-bromo-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated benzoic acid derivatives and pyrimidine-containing molecules. Examples include:

Uniqueness

4-[(2-bromo-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C27H21BrN2O6

Molecular Weight

549.4 g/mol

IUPAC Name

4-[[2-bromo-4-[(E)-[1-(4-ethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C27H21BrN2O6/c1-2-16-5-10-20(11-6-16)30-25(32)21(24(31)29-27(30)35)13-18-7-12-23(22(28)14-18)36-15-17-3-8-19(9-4-17)26(33)34/h3-14H,2,15H2,1H3,(H,33,34)(H,29,31,35)/b21-13+

InChI Key

GAKNSHXKUDPMAL-FYJGNVAPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)Br)/C(=O)NC2=O

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)Br)C(=O)NC2=O

Origin of Product

United States

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